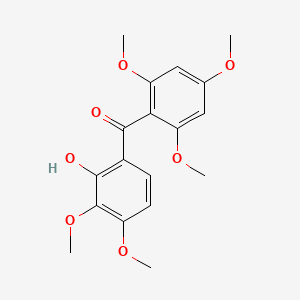
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone group bonded to two phenyl rings, each substituted with methoxy and hydroxy groups. The presence of these functional groups contributes to its reactivity and potential utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2,3-trimethoxybenzene in the presence of polyphosphoric acid . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the esterification process, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
化学反应分析
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in probing biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .
相似化合物的比较
Similar Compounds
(3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone: Similar in structure but with different substitution patterns.
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Another compound with methoxy and hydroxy groups but a different core structure.
4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone: A chalcone derivative with similar functional groups.
Uniqueness
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
42833-67-0 |
|---|---|
分子式 |
C18H20O7 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
(2-hydroxy-3,4-dimethoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O7/c1-21-10-8-13(23-3)15(14(9-10)24-4)16(19)11-6-7-12(22-2)18(25-5)17(11)20/h6-9,20H,1-5H3 |
InChI 键 |
WJRGPHLOBUNTKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OC)OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


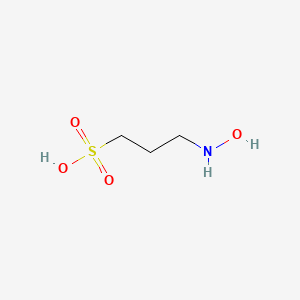
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
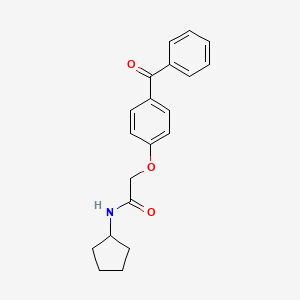
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


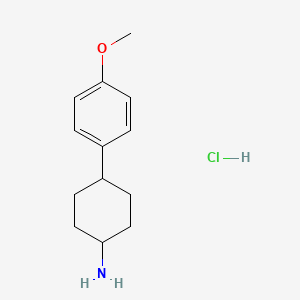
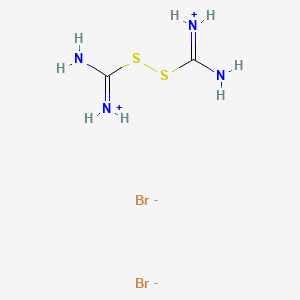
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
